molecular formula C16H17ClN4O2S B2834492 Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879936-11-5

Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2834492
CAS RN: 879936-11-5
M. Wt: 364.85
InChI Key: IKPNAIVSKQELDM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have attracted interest due to their valuable biological properties . They are part of many biologically active compounds and have been employed for the treatment of various diseases .


Synthesis Analysis

A novel method for the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .


Molecular Structure Analysis

The pyrimidine ring is a component of numerous products found in many natural molecules and biologically active substances . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is based mainly on the reaction of aldehydes, β-dicarbonyl compounds, and 3-alkyl-5-amino-1,2,4-triazoles .

Scientific Research Applications

Marine Pollution Remediation

Innovative approaches to environmental cleanup involve using novel compounds. Researchers investigate whether this molecule can bind to heavy metals or organic pollutants in water. Its potential application in water purification systems could be significant.

These applications highlight the versatility of “Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. 🌟

Mechanism of Action

While the specific mechanism of action for your compound is not available, some [1,2,4]triazolo[1,5-a]pyrimidines are known to inhibit CDK2, a target for cancer treatment .

Future Directions

The development of more potent and efficacious drugs with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is an ongoing area of research . Further investigations into the biological activities and potential applications of these compounds are needed.

properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-5-7-11(17)8-6-10/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNAIVSKQELDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)Cl)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

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